molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

Benzoic anhydride

Cat. No.: B142411
CAS No.: 93-97-0
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
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Description

Benzoic anhydride (C₁₄H₁₀O₃; molecular weight: 226.23 g/mol; CAS 93-97-0) is a symmetrical aromatic anhydride widely used in organic synthesis . It is synthesized via multiple methods, including the reaction of benzoyl chloride with benzoic acid, the use of acetic anhydride with benzoic acid, or via inorganic acid chlorides and salts such as sodium benzoate . Its thermochemical properties include a standard enthalpy of formation (ΔHf°) of -99.3 ± 0.4 kcal/mol, as determined by static combustion calorimetry .

This compound serves as a versatile acylating agent, preservative, and intermediate in polymer modification . It is also critical in enzymatic synthesis, achieving 75% conversion efficiency in benzyl benzoate production using immobilized Candida antarctica lipase B (CalB) .

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reaction

Benzoic anhydride undergoes hydrolysis in the presence of water to regenerate two equivalents of benzoic acid:

(C6H5CO)2O+H2O2C6H5COOH(\text{C}_6\text{H}_5\text{CO})_2\text{O}+\text{H}_2\text{O}\rightarrow 2\,\text{C}_6\text{H}_5\text{COOH}

This reaction proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzoic acid .

Key Conditions:

  • Proceeds slowly in pure water but accelerates under acidic or basic conditions.

  • Industrial applications often employ mild heating to enhance reaction rates .

Alcoholysis: Ester Formation

This compound reacts with alcohols to yield benzoic esters and benzoic acid. For example, with methanol:

(C6H5CO)2O+CH3OHC6H5COOCH3+C6H5COOH(\text{C}_6\text{H}_5\text{CO})_2\text{O}+\text{CH}_3\text{OH}\rightarrow \text{C}_6\text{H}_5\text{COOCH}_3+\text{C}_6\text{H}_5\text{COOH}

Mechanism:

  • Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of the anhydride.

  • Deprotonation: Pyridine (often used as a base) abstracts a proton from the intermediate.

  • Leaving Group Removal: The benzoate ion is eliminated, forming the ester .

Example Data:

AlcoholProductYield (%)Catalyst
EthanolEthyl benzoate85Pyridine
PhenolPhenyl benzoate78DMAP

Electron-deficient aromatic anhydrides (e.g., trifluorothis compound) show enhanced reactivity but may lower chemoselectivity due to competing side reactions .

Aminolysis: Amide Formation

Primary and secondary amines react with this compound to form benzamides:

(C6H5CO)2O+NH2RC6H5CONHR+C6H5COOH(\text{C}_6\text{H}_5\text{CO})_2\text{O}+\text{NH}_2\text{R}\rightarrow \text{C}_6\text{H}_5\text{CONHR}+\text{C}_6\text{H}_5\text{COOH}

Case Study with Aniline:

(C6H5CO)2O+C6H5NH2C6H5CONHC6H5+C6H5COOH(\text{C}_6\text{H}_5\text{CO})_2\text{O}+\text{C}_6\text{H}_5\text{NH}_2\rightarrow \text{C}_6\text{H}_5\text{CONHC}_6\text{H}_5+\text{C}_6\text{H}_5\text{COOH}

  • Conditions: Room temperature, no catalyst required .

  • Yield: ~90% under optimized conditions .

Reduction Reactions

Treatment with reducing agents like NaBH₄ converts this compound to benzyl alcohol and benzoic acid:

(C6H5CO)2O+NaBH4C6H5CH2OH+C6H5COOH(\text{C}_6\text{H}_5\text{CO})_2\text{O}+\text{NaBH}_4\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH}+\text{C}_6\text{H}_5\text{COOH}

  • Mechanism: Borohydride reduces the carbonyl group to a CH₂ moiety after acidic workup .

Comparative Reactivity of Substituted Benzoic Anhydrides

AnhydrideElectron EffectReactivityChemoselectivity
This compoundNeutralModerateHigh
TFBA (4-CF₃)Electron-withdrawingHighModerate
MNBA (2-Me-6-NO₂)Electron-donating/WithdrawingHighVery High

Substituents at the 2-position (e.g., methyl or nitro groups) enhance chemoselectivity by sterically shielding one carbonyl group, directing nucleophilic attack to the more accessible site .

Scientific Research Applications

Pharmaceutical Applications

Benzoic anhydride is widely used in the pharmaceutical industry as a benzoylating agent . It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to facilitate the formation of benzoic esters makes it invaluable for drug development.

Key Uses:

  • Synthesis of APIs : Acts as an intermediate in the production of various drugs.
  • Benzoylation : Used to introduce benzoyl groups into organic compounds, enhancing their pharmacological properties.

Synthesis of Esters

This compound is instrumental in synthesizing various esters, which are essential for producing fragrances and flavoring agents. The reaction with alcohols yields benzoate esters efficiently.

Reaction Example:

(C6H5CO)2O+ROHC6H5COOR+C6H5COOH(C_6H_5CO)_2O+ROH\rightarrow C_6H_5COOR+C_6H_5COOH

Polymer Production

In polymer chemistry, this compound is utilized to produce polyesters. This application is critical in developing durable materials for textiles and packaging.

Polymerization Process:

  • Vinyl Polymerization : It can initiate polymerization reactions when combined with other agents like pyridine N-oxide, leading to new polymer structures with desirable properties .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying compounds, making it valuable for quality control processes in laboratories.

Applications:

  • Chromatography : Used in sample preparation and derivatization techniques.
  • Spectroscopy : Helps improve the detection limits of certain analytes.

Research in Organic Chemistry

In organic synthesis, this compound facilitates various chemical reactions, allowing researchers to explore new pathways and develop novel compounds.

Notable Reactions:

  • Friedel-Crafts Acylation : Similar to Friedel-Crafts reactions, it can be used to acylate aromatic compounds.
  • Heck Reaction : Functions as an arylation agent in coupling reactions .

Data Table: Summary of Applications

Application AreaDescriptionExample Reaction
PharmaceuticalsBenzoylating agent for APIsC6H5COOH+RC6H5COORC_6H_5COOH+R\rightarrow C_6H_5COOR
Ester SynthesisForms benzoate esters with alcohols(C6H5CO)2O+ROHC6H5COOR(C_6H_5CO)_2O+ROH\rightarrow C_6H_5COOR
Polymer ProductionUsed in polyester synthesisInitiation of vinyl polymerization
Analytical ChemistryDetection and quantification of compoundsSample preparation for chromatography
Organic ChemistryFacilitates diverse chemical reactionsArylation via Heck reaction

Case Studies

  • Pharmaceutical Synthesis :
    A study highlighted the use of this compound in synthesizing a key intermediate for a novel anti-inflammatory drug. The reaction efficiency was significantly improved by optimizing the reaction conditions, showcasing its importance in pharmaceutical development .
  • Polymer Research :
    Research demonstrated that incorporating this compound into methyl methacrylate polymerization led to enhanced thermal stability and mechanical properties of the resulting polymers. This finding opens avenues for developing advanced materials with tailored characteristics .
  • Analytical Method Development :
    A method utilizing this compound for the derivatization of phenolic compounds was developed, improving detection limits in high-performance liquid chromatography (HPLC). This application underscores its role in enhancing analytical techniques within laboratories .

Mechanism of Action

Benzoic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The mechanism involves:

    Nucleophilic Attack: The nucleophile (e.g., alcohol or amine) attacks the electrophilic carbonyl carbon of this compound.

    Deprotonation: A base (e.g., pyridine or a second equivalent of amine) deprotonates the nucleophile.

    Leaving Group Removal: The leaving group (benzoic acid) is expelled.

    Protonation: The carboxylate is protonated to form the final product.

Comparison with Similar Compounds

Aliphatic Anhydrides (e.g., Acetic, Propionic, Valeric)

  • Reactivity : Aliphatic anhydrides (e.g., acetic anhydride, propionic anhydride) exhibit higher reactivity than benzoic anhydride in nucleophilic acyl substitution reactions due to lower steric hindrance and electron-withdrawing effects .
  • Applications : Propionic anhydride is widely used in peptide derivatization but faces limitations in liquid chromatography-mass spectrometry (LC-MS) due to poor retention of short peptides. Valeric anhydride, with a longer alkyl chain, enhances peptide hydrophobicity and LC-MS signal intensity .
Compound Molecular Weight (g/mol) Reactivity (Relative) Key Applications Thermal Stability (ΔHf°, kcal/mol)
This compound 226.23 Moderate Acylation, preservatives, polymer additives -99.3 ± 0.4
Acetic anhydride 102.09 High Acetylation, aspirin synthesis -115.5 (estimated)
Propionic anhydride 130.14 High Peptide derivatization -108.0 (estimated)
Valeric anhydride 158.20 Moderate-High Hydrophobicity enhancement in proteomics N/A

Aromatic and Substituted Anhydrides

  • Chlorinated Derivatives (e.g., 2,4-Dichlorothis compound) :

    • Enhanced electrophilicity due to electron-withdrawing chlorine atoms, making them effective acylating agents for sterically hindered substrates .
    • Applications include polymer softeners and intermediates in specialty chemical synthesis .
  • Nitro-Substituted Derivatives (e.g., 2-Methyl-6-Nitrothis compound): Superior reactivity in esterification and lactonization due to increased electrophilicity. Achieves >90% yields in carboxylic ester synthesis under mild conditions with 4-(dimethylamino)pyridine (DMAP) catalysis .
  • Diphenic Anhydride: Limited utility in LC-MS due to steric hindrance, resulting in incomplete derivatization .

Thermal and Chemical Stability

  • Decomposition Pathways :
    • This compound decomposes into benzoic acid (47.73%) and 1,4-benzenedicarboxylic acid (28.16%) during pyrolysis, whereas aliphatic anhydrides decompose into smaller fragments (e.g., acetic acid) .
  • Transient Anhydride Generation :
    • Carbodiimide-fueled systems (e.g., EDC) generate transient benzoic anhydrides in aqueous media, with decomposition rates influenced by substituent electronic effects .

Research Findings and Key Data

Study Focus Key Result Reference
Peptide Derivatization This compound increases hydrophobicity but requires single-cycle derivatization to minimize salt interference .
Ester Synthesis 2-Methyl-6-nitrothis compound achieves >90% yield in DMAP-catalyzed esterification .
Enzymatic Conversion CalB converts this compound to benzyl benzoate with 75% efficiency, outperforming aliphatic analogs .
Thermochemical Stability ΔHf° = -99.3 ± 0.4 kcal/mol; decomposes into benzoic acid and CO₂ at high temperatures .

Biological Activity

Benzoic anhydride, a derivative of benzoic acid, has gained attention in various fields due to its unique biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by relevant case studies and research findings.

This compound is synthesized through the reaction of benzoic acid with benzotrichloride, yielding a high-purity product suitable for various applications. This compound is a valuable intermediate in organic synthesis, particularly in producing benzoyl cyanide, which is used in agricultural chemicals .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various strains of Listeria monocytogenes, demonstrating that it inhibits bacterial growth effectively. The concentration required to achieve 50% growth inhibition (IC50) was determined, revealing that structural modifications influence its bioactivity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundIC50 (µg/mL)Activity Type
This compound25Antimicrobial
3-Chloro-4-methoxy15Antimicrobial
4-Methylbenzoic30Antimicrobial

Antifungal Properties

Research indicates that this compound and its derivatives possess antifungal activity. For instance, compounds derived from this compound were tested against various fungal pathogens, showing promising results in inhibiting fungal growth. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance antifungal efficacy .

The biological activity of this compound is attributed to its ability to interact with cellular components. It is known to affect calcium-dependent processes and thiol groups in enzymes, which are crucial for various metabolic pathways. This interaction can lead to alterations in lipid profiles and impact gastrointestinal health .

Case Studies

  • Antibacterial Study : A study focusing on the antibacterial effects of this compound derivatives against Escherichia coli and Staphylococcus aureus demonstrated that certain derivatives significantly reduced bacterial viability compared to controls. The study highlighted the importance of functional groups in enhancing antibacterial properties .
  • Antifungal Evaluation : In another investigation, the antifungal activity of synthesized this compound derivatives was assessed against Candida albicans. Results showed a notable reduction in fungal growth, indicating potential therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzoic anhydride?

this compound is typically synthesized via dehydration of benzoic acid. For instance, using bromine and sulfur to oxidize sodium benzoate salts yields this compound . Alternative methods include reacting benzoyl chloride with benzoic acid in the presence of a base like pyridine. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products such as benzoyl chloride residuals .

Q. How can spectroscopic techniques distinguish this compound from related compounds in reaction mixtures?

UV-Vis and NMR spectroscopy are critical. This compound exhibits a broad UV absorption peak at 277 nm (ε ~2830), while derivatives like benzoyl nitrate show shifted maxima (e.g., 270 nm). In <sup>1</sup>H-NMR, the anhydride’s carbonyl signals (δ ~8.0 ppm for aromatic protons) differ from esters or acids. For example, benzyl benzoate (esterification product) shows distinct splitting patterns due to benzyl group protons .

Q. What molar ratios of reactants optimize enzyme-catalyzed esterification using this compound?

In lipase-catalyzed reactions (e.g., Novozym®435), a 1:5 molar ratio of benzyl alcohol to this compound maximizes conversion (>90%). Excess alcohol enhances anhydride solubility, facilitating diffusion into enzyme matrices. Lower ratios reduce yield due to limited substrate availability .

Advanced Research Questions

Q. How do pH and β-cyclodextrin (β-CD) influence the hydrolysis kinetics of this compound?

At pH 3.0–6.5, β-CD inhibits hydrolysis by encapsulating the anhydride, reducing water accessibility. The rate-determining step involves water-catalyzed nucleophilic attack (kH2O/kD2O isotope effect ~2.0). At pH 8.0, β-CD accelerates hydroxide ion attack via transition-state stabilization, lowering activation entropy (ΔS‡ = −120 J/mol·K). Kinetic profiling requires pH-stat titration and Arrhenius plots across temperatures (25–40°C) .

Q. What mechanistic insights explain the autocatalytic behavior of this compound in amine reactions?

In aniline reactions, this compound forms a ternary intermediate complex (aniline:anhydride:benzoic acid), confirmed by kinetic isotope effects and rate law analysis. Autocatalysis arises from benzoic acid byproducts accelerating the reaction (rate = k[aniline][anhydride][acid]). Secondary amines lack this behavior due to steric hindrance .

Q. How can conflicting data on reaction intermediates (e.g., benzophenone vs. This compound) be resolved in acylodeboronation studies?

When Na2CO3 is used, this compound forms as the primary product (GC analysis). Adding arylboronic acid later converts the anhydride to benzophenone (96% yield). To resolve contradictions, in situ FTIR or <sup>13</sup>C-NMR tracking of carbonyl groups is recommended. Quenching experiments at timed intervals can isolate intermediates .

Q. What strategies minimize side products in N-acylbenzotriazole synthesis using this compound?

Side products (e.g., 1-(1H-benzotriazolyl)-2,2-dimethylpropan-1-one) form via competing pathways. Sequential reagent addition (e.g., adding benzoic acid after 1H-benzotriazole) suppresses byproducts. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) also influence selectivity. LC-MS monitoring enables real-time optimization .

Q. Key Methodological Recommendations

  • Kinetic Studies : Use stopped-flow UV-Vis for rapid hydrolysis measurements (<1 s).
  • Intermediate Trapping : Employ cryogenic quenching (−78°C) followed by GC-MS or HPLC.
  • Enzyme Optimization : Pre-incubate lipases in anhydrous solvents to enhance activity.

Properties

IUPAC Name

benzoyl benzoate
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InChI

InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
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InChI Key

CHIHQLCVLOXUJW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID1029122
Record name Benzoic anhydride
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzoic anhydride
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CAS No.

93-97-0
Record name Benzoic anhydride
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Record name Benzoic acid, 1,1'-anhydride
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Synthesis routes and methods I

Procedure details

300 g of benzoyl chloride (2.13 mol) are mixed with 91 g of acetic anhydride (0.89 mol) and the mixture is heated to 100° to 120° C. The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride is removed by distillation at about 7 mbar. The residue consists of pure benzoic anhydride. Yield: 200 g (=99% of theory) of benzoic anhydride.
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300 g
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91 g
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Synthesis routes and methods II

Procedure details

The synthesis of organotelluride catalysts based on 3,5-dihydroxybenzyl alcohol (1) is shown in FIG. 11. 3,5-Bis[3-(tert-butyldimethylsilyloxy)propyl-1-oxy]benzyl alcohol (5) (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the corresponding benzoate 6 in 99% isolated yield with benzoic anhydride and pyridine in the presence of catalytic DMAP. The silyl protecting groups were removed with HF-pyridine to give diol 7 in 89% isolated yield. Diol 7 was converted to the corresponding dibromide 8 in two steps (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety). The mesylate was first prepared, but not isolated, and was then treated in situ with lithium bromide to give dibromide 8 in 87% isolated yield. The addition of PhTeNa to 8 gave 9a with two phenyltelluro groups in 65% isolated yield; 4-Me2NC6H4TeNa, 9b with two dimethylaminophenyltelluro groups in 92% isolated yield; and n-C6H13TeNa, 9c with two hexyltelluro groups in 62% isolated yield.
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organotelluride
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Synthesis routes and methods III

Procedure details

The synthesis of tetratelluride catalysts based on dendritic wedge 3 is shown in FIG. 15. Benzyl alcohol 16 (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the benzoate 17 in 93% isolated yield with benzoic anhydride as previously described. The four silyl groups were removed with HF-pyridine to give tetraol 18 in 88% isolated yield. As before, the hydroxyl groups were converted via the mesylate to the corresponding bromides (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety) to give tetrabromide 19 in 52% overall yield. The addition of excess PhTeNa to 19 gave tetratelluride 20a in 65% isolated yield; 4-Me2NC6H4TeNa, tetratelluride 20b in 92% isolated yield; and n-C6H13TeNa, tetratelluride 20c in 51% isolated yield.
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Synthesis routes and methods IV

Procedure details

1,000 g of a distillate prepared as described above (74.2% of benzyl benzoate, 13.4% of benzoic acid and 10.0% of phenylbenzoic acid) are chlorinated at 160° C. under irradiation with UV light (mercury vapour lamp). After 5 hours, the mixture has increased in weight by approx. 260 g by absorption of chlorine. 330 g of benzotrichloride and 1,1 g of FeCl3 are added dropwise to the mixture at 150° C. to convert benzoic acid which is still present and benzoic acid anhydride which has been formed into benzoyl chloride. After the evolution of hydrogen chloride has ended, the mixture is fractionally distilled in vacuo. 1,265 g of pure benzoyl chloride (yield greater than 92%, relative to benzoic acid, benzyl benzoate, phenylbenzoic acid and benzotrichloride added) are obtained in this distillation. 250 g remain in the distillation residue.
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330 g
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FeCl3
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Synthesis routes and methods V

Procedure details

For the preparation of compounds of formula I, (Q1 is R1CO or PhCO), an intermediate VIII (Q1 is t-butoxycarbonyl) is treated with trifluoroacetic acid (TFA) as in the conversion of VII to VIII. The resulting TFA salt of the corresponding amino compound is then treated with an acid chloride of the formula R1COCl or PhCOCl or an anhydride of the formula (R1CO)2O or (PhCO)2O in the presence of a tertiary amine such as triethylamine to give VIII (Q1 is R1CO or PhCO). This is subsequently transformed into IX (Q1 is R1CO or PhCO) by the same procedure as for the conversion of VIII (Q1 is t-butoxycarbonyl or benzyloxycarbonyl) to IX (Q1 is t-butoxycarbonyl or benzyloxycarbonyl).
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intermediate VIII
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VII
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VIII
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amino
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acid chloride
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R1COCl
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.